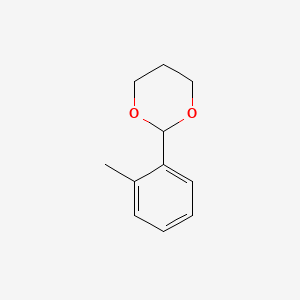

2-(2-Methylphenyl)-1,3-dioxane

Description

Structure

3D Structure

Properties

CAS No. |

5663-39-8 |

|---|---|

Molecular Formula |

C11H14O2 |

Molecular Weight |

178.23 g/mol |

IUPAC Name |

2-(2-methylphenyl)-1,3-dioxane |

InChI |

InChI=1S/C11H14O2/c1-9-5-2-3-6-10(9)11-12-7-4-8-13-11/h2-3,5-6,11H,4,7-8H2,1H3 |

InChI Key |

JEXRDFJVEPBRHO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C2OCCCO2 |

Origin of Product |

United States |

Advanced Spectroscopic Characterization of 2 2 Methylphenyl 1,3 Dioxane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Elucidation

NMR spectroscopy is the most powerful tool for the detailed structural analysis of 2-(2-methylphenyl)-1,3-dioxane in solution. The molecule's preferred chair-like conformation and the presence of the 2-methylphenyl (o-tolyl) group create a distinct set of signals that reveal its atomic connectivity and spatial arrangement.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the aromatic ring and the dioxane ring. The protons on the dioxane ring are diastereotopic, meaning they are chemically non-equivalent due to the chiral center at C2 (even in a racemic mixture) and the ring structure, leading to complex splitting patterns.

Aromatic Protons: The four protons on the 2-methylphenyl group will appear in the aromatic region (typically δ 7.0-7.5 ppm). Due to their proximity to each other, they will exhibit complex spin-spin coupling, resulting in a series of multiplets.

Acetal (B89532) Proton (H-2): The single proton at the C2 position is a key indicator. Its chemical shift is influenced by the two adjacent oxygen atoms and the aromatic ring. In related 2-aryl-1,3-dioxanes, this proton often appears as a singlet around δ 5.5-5.8 ppm. researchgate.net

Dioxane Ring Protons (H-4, H-5, H-6): The six protons on the dioxane ring backbone will produce complex signals. The protons at C4 and C6 are adjacent to oxygen atoms and are expected to resonate at approximately δ 3.8-4.5 ppm. The protons at C5, being further from the oxygens, should appear more upfield, typically around δ 1.5-2.5 ppm. researchgate.netdocbrown.info These protons exist in axial and equatorial positions, which have different chemical shifts and coupling constants.

Methyl Protons: The methyl group on the aromatic ring will produce a sharp singlet, expected around δ 2.3-2.5 ppm. wiley-vch.de

Magnetic Anisotropy Effects: The ortho-substituted phenyl group cannot rotate freely and its preferred orientation will cause magnetic anisotropy effects. This means it will influence the chemical shifts of nearby protons on the dioxane ring. Protons held in the shielding cone of the aromatic ring will be shifted upfield (to a lower δ value), while those in the deshielding zone will be shifted downfield. This effect is crucial for determining the molecule's predominant conformation.

Expected ¹H NMR Data: A definitive, experimentally-derived data table for this specific compound is not available in the searched literature. The following table is a prediction based on analogous compounds.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| Aromatic (C₇H₄) | 7.0 - 7.5 | m | - |

| Acetal (H-2) | ~5.6 | s | - |

| Dioxane (H-4ax, H-6ax) | ~3.9 | m | - |

| Dioxane (H-4eq, H-6eq) | ~4.2 | m | - |

| Dioxane (H-5ax) | ~1.6 | m | - |

| Dioxane (H-5eq) | ~2.1 | m | - |

| Methyl (CH₃) | ~2.4 | s | - |

The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule. For this compound, a total of 9 distinct signals are expected (7 for the aromatic ring and methyl group, and 3 for the dioxane ring, assuming rapid conformational exchange).

Aromatic Carbons: The six carbons of the phenyl ring will resonate in the δ 125-140 ppm region. The carbon attached to the dioxane ring (C-ipso) and the carbon bearing the methyl group will have distinct shifts.

Acetal Carbon (C-2): This carbon, bonded to two oxygen atoms, is significantly deshielded and is expected to appear downfield, typically in the range of δ 95-105 ppm. docbrown.info

Dioxane Ring Carbons (C-4, C-6): These equivalent carbons, each bonded to one oxygen atom, will appear around δ 65-70 ppm. docbrown.info

Dioxane Ring Carbon (C-5): This methylene (B1212753) carbon, flanked by other carbons, will be the most upfield of the ring carbons, expected around δ 25-30 ppm. docbrown.info

Methyl Carbon: The carbon of the methyl group will give a signal in the upfield region, typically around δ 20-22 ppm. rsc.org

Expected ¹³C NMR Data: A definitive, experimentally-derived data table for this specific compound is not available in the searched literature. The following table is a prediction based on analogous compounds.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Aromatic (C-ipso) | ~138 |

| Aromatic (C-ortho, CH) | ~126-130 |

| Aromatic (C-meta, CH) | ~128-130 |

| Aromatic (C-para, CH) | ~125 |

| Aromatic (C-CH₃) | ~136 |

| Acetal (C-2) | ~101 |

| Dioxane (C-4, C-6) | ~67 |

| Dioxane (C-5) | ~26 |

| Methyl (CH₃) | ~21 |

To unambiguously assign the complex ¹H and ¹³C signals and determine the molecule's stereochemistry, 2D NMR experiments are essential. mdpi.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically over two or three bonds). It would be used to trace the connectivity within the dioxane ring (H-4 to H-5, H-5 to H-6) and within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It allows for the definitive assignment of which proton signal corresponds to which carbon signal (e.g., linking the H-5 signals to the C-5 carbon).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, providing information about the molecule's 3D structure and relative stereochemistry. For this compound, NOESY can reveal the spatial relationship between the aryl substituent and the dioxane ring protons, confirming the preferred orientation (e.g., equatorial) of the 2-methylphenyl group. researchgate.net

The 1,3-dioxane (B1201747) ring is not static; it undergoes conformational exchange, primarily between two chair conformations, through a higher-energy twist-boat intermediate. Dynamic NMR (DNMR) studies, conducted at various temperatures, can provide quantitative information about the kinetics and thermodynamics of this ring-flipping process.

At room temperature, this exchange is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. As the temperature is lowered, the rate of exchange slows down. At a certain point (the coalescence temperature), the separate signals for the axial and equatorial protons will broaden and merge. At even lower temperatures (below the coalescence point), the exchange becomes slow enough that distinct signals for the individual axial and equatorial protons can be observed. Analyzing the changes in the spectra with temperature allows for the calculation of the activation energy (ΔG‡) for the ring inversion process.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis of Functional Groups

The FT-IR spectrum of this compound highlights its key functional groups. The spectrum is characterized by absorptions corresponding to C-H, C-O, and aromatic C=C bonds.

Characteristic IR Absorption Bands: A definitive, experimentally-derived data table for this specific compound is not available in the searched literature. The following table lists expected absorptions based on known data for similar functional groups. vscht.czresearchgate.net

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretching | Aromatic |

| 2980-2850 | C-H Stretching | Aliphatic (CH₂, CH₃) |

| 1600-1585, 1500-1400 | C=C Stretching | Aromatic Ring |

| ~1150-1050 | C-O-C Asymmetric & Symmetric Stretching | Acetal (Dioxane Ring) |

| ~750 | C-H Out-of-Plane Bending | ortho-Disubstituted Benzene |

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Pattern Analysis

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization, which aids in structural confirmation. For this compound (C₁₁H₁₄O₂), the expected exact mass is approximately 178.0994 g/mol .

In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z = 178. The fragmentation pattern of 1,3-dioxanes is often characterized by the loss of fragments from the ring and cleavage adjacent to the stabilizing aromatic group. docbrown.info

Expected Fragmentation Pathways:

Loss of the Aryl Group: Cleavage of the bond between C2 and the phenyl ring could lead to a fragment corresponding to the tolyl group [C₇H₇]⁺ at m/z = 91.

Formation of the Oxonium Ion: A common fragmentation for acetals involves the formation of a stable oxonium ion. Cleavage could result in a [M - H]⁺ ion at m/z = 177 or fragments resulting from the opening of the dioxane ring. The base peak in the mass spectrum of the parent 1,3-dioxane is at m/z = 87, corresponding to the loss of a hydrogen atom.

Benzylic-type Fragments: The fragment corresponding to the 2-methylbenzaldehyde (B42018) cation [C₈H₇O]⁺ at m/z = 119 is a likely and stable fragment.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, with a nominal molecular weight of 178 g/mol , HRMS can distinguish its elemental composition, C₁₁H₁₄O₂, from other potential formulas with the same nominal mass. nih.gov

The technique provides the exact mass of the molecular ion, typically as a protonated species [M+H]⁺ in electrospray ionization (ESI). This experimentally determined mass can be compared to the theoretical exact mass calculated from the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁶O). The close agreement between the measured and calculated mass confirms the elemental composition. acs.org

Table 1: Theoretical HRMS Data for the [M+H]⁺ Ion of this compound This table presents calculated data based on the compound's molecular formula.

| Ion Species | Molecular Formula | Calculated Exact Mass (Da) | Reference |

|---|---|---|---|

| [M+H]⁺ | C₁₁H₁₅O₂⁺ | 179.1067 | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomer Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. ijpsr.info It is highly effective for assessing the purity of volatile compounds like this compound and for distinguishing between its structural isomers. nih.govasean.org

In a typical GC-MS analysis, the sample is vaporized and passed through a capillary column, which separates components based on their boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint.

For purity assessment, the chromatogram will show a major peak corresponding to the target compound, with minor peaks indicating impurities. The retention time is characteristic of the compound under specific GC conditions.

Isomer identification is possible because structural isomers, while having the same molecular weight, often exhibit different fragmentation patterns and GC retention times. For example, this compound can be distinguished from its positional isomers, 2-(3-methylphenyl)-1,3-dioxane and 2-(4-methylphenyl)-1,3-dioxane, due to subtle differences in their interaction with the GC column and how they fragment in the mass spectrometer. nih.gov

Table 2: Potential Isomers of 2-(Methylphenyl)-1,3-dioxane Distinguishable by GC-MS This table outlines the key isomers and their identifying features.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Distinguishing Feature |

|---|---|---|---|---|

| This compound | C₁₁H₁₄O₂ | 178.23 | 878-57-9 | Unique retention time and fragmentation pattern. nih.gov |

| 2-(3-Methylphenyl)-1,3-dioxane | C₁₁H₁₄O₂ | 178.23 | N/A | Different retention time and fragmentation pattern from the 2- and 4-isomers. |

| 2-(4-Methylphenyl)-1,3-dioxane | C₁₁H₁₄O₂ | 178.23 | 5663-40-1 | Different retention time and fragmentation pattern from the 2- and 3-isomers. nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org The spectrum provides information about the electronic structure, particularly the presence of chromophores—groups of atoms responsible for light absorption. cutm.ac.in

In this compound, the primary chromophore is the 2-methylphenyl (o-tolyl) group. The presence of the aromatic ring gives rise to π → π* transitions, which are typically high-intensity absorptions. The oxygen atoms of the dioxane ring possess non-bonding electron pairs (n electrons), allowing for lower-energy, lower-intensity n → π* transitions. pharmatutor.org The electronic transitions are characteristic of the molecule's structure. libretexts.org

Table 3: Expected Electronic Transitions for this compound This table summarizes the types of electronic transitions anticipated for this compound based on general principles.

| Transition Type | Orbitals Involved | Expected Wavelength (λmax) Region | Relative Intensity | Associated Structural Feature |

|---|---|---|---|---|

| π → π | π (bonding) → π (antibonding) | ~200-280 nm | High | Phenyl Ring. libretexts.org |

| n → π | n (non-bonding) → π (antibonding) | >280 nm | Low | Oxygen lone pairs interacting with the phenyl π system. cutm.ac.inpharmatutor.org |

X-ray Crystallography for Precise Solid-State Molecular Architecture and Conformation Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the electron density and thus determine the exact positions of atoms, bond lengths, bond angles, and torsion angles.

For cyclic systems like this compound, this technique definitively establishes the ring's conformation. The 1,3-dioxane ring is known to preferentially adopt a chair conformation to minimize steric and torsional strain. X-ray analysis can determine the orientation of the substituent at the C2 position—in this case, the 2-methylphenyl group—revealing whether it occupies an equatorial or axial position. This information is crucial for understanding stereochemical relationships and intermolecular interactions within the crystal lattice. researchgate.net

While specific crystallographic data for this compound is not publicly available, analysis of closely related structures, such as 5-methyl-2,2-diphenyl-1,3-dioxane, provides a strong basis for predicting its structural parameters. researchgate.net

Table 4: Illustrative Crystallographic Data for a 2-Aryl-1,3-Dioxane Derivative The following data for a related compound illustrates the type of information obtained from an X-ray crystallography study.

| Parameter | Illustrative Value | Significance | Reference |

|---|---|---|---|

| Crystal System | Monoclinic | Describes the basic crystal symmetry. | researchgate.net |

| Space Group | P2₁/n | Defines the specific symmetry elements within the crystal. | researchgate.net |

| Unit Cell Parameters (a, b, c) | a = 15.636 Å, b = 6.237 Å, c = 15.804 Å | Dimensions of the repeating unit of the crystal lattice. | researchgate.net |

| Unit Cell Angles (α, β, γ) | α = 90°, β = 116.03°, γ = 90° | Angles of the repeating unit of the crystal lattice. | researchgate.net |

| Ring Conformation | Chair | Confirms the lowest energy conformation of the dioxane ring. | researchgate.net |

| Substituent Position | Equatorial/Axial | Determines the spatial orientation of the 2-aryl group. |

Conformational Analysis and Stereochemical Principles of 2 2 Methylphenyl 1,3 Dioxane

Intrinsic Conformational Preferences of the 1,3-Dioxane (B1201747) Ring System

The 1,3-dioxane ring, a six-membered heterocycle containing two oxygen atoms at positions 1 and 3, serves as the structural foundation for the title compound. Its conformational behavior is a well-studied area of organic chemistry.

Chair Conformation and Its Distortions

Like its carbocyclic counterpart, cyclohexane (B81311), the 1,3-dioxane ring predominantly adopts a chair conformation to minimize angular and torsional strain. thieme-connect.de This conformation allows for staggered arrangements of substituents on adjacent carbons, which is energetically favorable. However, the presence of two C-O bonds, which are shorter than C-C bonds, leads to a greater energy difference between the chair and twist-boat conformations compared to cyclohexane (4.9 kcal/mol vs. 5.7 kcal/mol, respectively). thieme-connect.de

The geometry of the 1,3-dioxane chair is not perfectly symmetrical. The C-O-C-O portion of the ring is somewhat flattened compared to the C-C-C-C part of cyclohexane. This distortion arises from the different bond lengths and angles associated with the oxygen atoms. Consequently, the diaxial interactions between a substituent at the C2 position and the axial hydrogens at C4 and C6 are more significant than in cyclohexane. thieme-connect.de This increased steric hindrance generally leads to a strong thermodynamic preference for substituents at the C2 position to occupy the equatorial orientation. thieme-connect.de

Investigation of Higher Energy Conformers (e.g., Twist-Boat)

While the chair form is the global energy minimum, other higher-energy conformers of the 1,3-dioxane ring, such as the twist-boat, exist in equilibrium. The energy barrier for the chair-to-twist-boat interconversion is a critical parameter in understanding the ring's flexibility. For the parent 1,3-dioxane, the energy difference between the chair and the 2,5-twist conformer has been computationally determined. researchgate.net The presence of bulky substituents can influence the relative energies of these conformers, and in some highly substituted cases, a twist-boat conformation may become more populated to alleviate severe steric strain that would be present in a chair conformation. nih.gov

Influence of the 2-(2-Methylphenyl) Substituent on Ring Conformation

Steric Interactions and Conformational Energies (A-Values) of Aryl Substituents

The preference for a substituent to occupy the equatorial position in a cyclohexane ring is quantified by its A-value, which represents the Gibbs free energy difference between the axial and equatorial conformers. chemistrysteps.commasterorganicchemistry.commasterorganicchemistry.com For a phenyl group, the A-value is approximately 11 kJ/mol, indicating a strong preference for the equatorial position to avoid 1,3-diaxial interactions. chemistrysteps.com

Stereoelectronic Effects and Anomeric Interactions

Stereoelectronic effects, which involve the interaction of electron orbitals, play a significant role in the conformation of 1,3-dioxanes. The anomeric effect is a key stereoelectronic interaction in these systems. It describes the tendency of an electronegative substituent at an anomeric carbon (the C2 position in this case) to prefer the axial orientation, despite the steric cost. This preference is often explained by a stabilizing hyperconjugative interaction between the lone pair electrons of the ring oxygen atoms and the antibonding orbital (σ*) of the axial C-substituent bond.

However, for a 2-aryl substituent, the anomeric effect is generally outweighed by steric factors, leading to a strong equatorial preference. In instances where the substituent at C2 is an alkoxy group, the anomeric effect becomes more pronounced and can lead to a significant population of the axial conformer. thieme-connect.de For 2-(2-methylphenyl)-1,3-dioxane, the dominant factor determining the orientation of the substituent is the avoidance of steric strain.

Rotational Barriers and Free Rotation of the Aryl Group

The bond connecting the C2 of the dioxane ring and the 2-methylphenyl group is subject to restricted rotation. The energy barrier to this rotation is influenced by the steric interactions between the ortho-methyl group and the hydrogens on the 1,3-dioxane ring. In the equatorial conformer, rotation of the aryl group will be hindered as the methyl group passes by the equatorial and axial hydrogens at C4 and C6.

For an axial 2-(2-methylphenyl) group, the rotational barrier would be even more significant due to severe steric clashes with the syn-axial hydrogens. NMR spectroscopy is a powerful tool for studying such dynamic processes, as the rate of rotation can affect the appearance of the NMR spectrum. auremn.org.brnih.gov At low temperatures, where rotation is slow on the NMR timescale, distinct signals for different rotational conformers might be observed. As the temperature increases, these signals may broaden and eventually coalesce into a single averaged signal, allowing for the calculation of the rotational energy barrier. mdpi.com

Orthogonal versus Bisectional Orientations of the Aryl Moiety

In the conformational analysis of 2-aryl-1,3-dioxanes, the orientation of the aromatic ring relative to the dioxane ring is a critical factor. When the aryl group occupies an axial position, it tends to adopt an orthogonal orientation to minimize steric hindrance. researchgate.net This preference for the orthogonal rotamer has been demonstrated through the analysis of the magnetic anisotropy of the aromatic ring and its effect on the chemical shifts of the protons on the 1,3-dioxane ring. researchgate.net

Studies on 2-aryl-1,3-dioxanes have shown a significant conformational free enthalpy associated with the aromatic groups. researchgate.net Research on derivatives of o-phthaldialdehyde indicates that the aromatic ring consistently prefers an equatorial orientation with respect to both heterocycles involved. researchgate.net However, even when the axial orientation is less favored, the preference within that conformation is for the orthogonal arrangement. researchgate.net This orientation is considered more stable, although in some cases, the energy barrier to rotation of the aryl substituent is not high enough to freeze the rotation at room temperature. researchgate.net For instance, the presence of a substituent on the aromatic ring, such as in an o-nitrophenyl derivative, can create a chiral axis, making the 4 and 6 positions of the 1,3-dioxane ring diastereotopic. researchgate.net Nevertheless, free rotation of the aromatic ring often leads to averaged signals in NMR spectra at room temperature. researchgate.net

Diastereoisomerism and Configurational Isomers in this compound Derivatives

The substitution pattern of this compound and its derivatives allows for the existence of multiple stereoisomers. The presence of chiral centers, which can arise from substitution on the dioxane ring, leads to the formation of diastereomers, primarily cis-trans isomers. researchgate.netnih.gov

The synthesis of 1,3-dioxane derivatives, often through the acetalization of 1,3-diols with aldehydes or ketones, is an equilibrium process. researchgate.net This equilibrium extends to the formation of possible configurational diastereomers. researchgate.net The study of these isomers, their relative stabilities, and the factors influencing their interconversion is fundamental to understanding the stereochemistry of this class of compounds. researchgate.netnih.gov

Cis-Trans Isomerism and Relative Orientation of Substituents

Cis-trans isomerism is a key feature of substituted 1,3-dioxanes, arising from the relative orientation of substituents on the ring. researchgate.netnih.gov In 2,5-disubstituted 1,3-dioxanes, for example, two isomers can exist: one with an axial nitro group and another with an equatorial nitro group. pw.edu.pl The synthesis of new 1,3-dioxanes from 1,3-diacetylbenzene (B146489) has also been analyzed for cis-trans isomerism. researchgate.net

The relative stability of these isomers is quantified by the free conformational enthalpy (A-value), which is the difference in free enthalpy between the conformer with an axial substituent and the one with an equatorial substituent. researchgate.net A positive A-value indicates a preference for the equatorial orientation. researchgate.net These values can be determined by measuring the equilibrium ratio of cis and trans isomers, often using a "holding group" with a strong equatorial preference to lock the conformation. researchgate.net

Table 1: Conformational Equilibria Data for 2,5-Disubstituted 1,3-Dioxanes

| Entry | Substituent X | Solvent | ΔG° 25 °C (kcal/mol) |

| 1 | F | C₆H₆ | +0.83 ± 0.04 |

This table is interactive. Data derived from reference researchgate.net.

Studies on 2,2-diaryl-1,3-dioxanes have shown that remote substituents on the phenyl rings influence conformational preference. nih.gov When an electron-withdrawing group is present, the isomer with that group on the equatorial phenyl ring and/or an electron-donating group on the axial ring has lower energy. nih.gov This suggests that electrostatic interactions play a significant role in determining the stability of the isomers. nih.gov

Mechanisms of Interconversion Between Stereoisomers

Stereoisomers of 1,3-dioxanes can interconvert, typically under acidic conditions. researchgate.netosti.gov The mechanism often involves the opening and closing of the dioxane ring. researchgate.net For example, the isomerization of 5-acetyl-5-methyl-2-phenyl-1,3-dioxane has been shown to occur readily under very mild acid catalysis. osti.gov

The standard procedure for forming 1,3-dioxanes involves the reaction of a carbonyl compound with a 1,3-diol using an acid catalyst like p-toluenesulfonic acid. organic-chemistry.org The reverse of this reaction, or a transacetalization reaction, provides a pathway for the interconversion of isomers. researchgate.netorganic-chemistry.org Deprotection or ring-opening is often achieved through acid-catalyzed hydrolysis or transacetalization in a solvent like acetone. organic-chemistry.org

Another potential mechanism for interconversion, specifically for compounds containing double bonds, is radical-induced cis/trans isomerism. Thiyl radicals, for instance, are known to induce such isomerism in carbon-carbon double bonds. nih.gov While this is more commonly associated with elastomers, it represents a possible pathway for isomerization in suitably functionalized dioxane derivatives. nih.gov

Solvent Effects on the Conformational Equilibria of Aryl-Substituted 1,3-Dioxanes

The solvent environment can have a pronounced effect on the conformational equilibrium of 1,3-dioxane derivatives. The polarity and polarizability of the solvent can influence the relative stability of different conformers and isomers. researchgate.netnih.gov

Studies on 5-methyl-2,2-diphenyl-1,3-dioxane have used quantum chemical calculations and NMR spectroscopy to investigate the effect of the solvent on the molecule's potential energy surface. researchgate.net By creating a cluster model that includes solvent molecules, researchers can determine the optimal number of solvent molecules in the nearest solvation shell and calculate the conformational energy difference (ΔG⁰) in different solvents. researchgate.net For example, the calculated ΔG⁰ for the 5-methyl group was found to be different in chloroform (B151607) (CHCl₃) compared to benzene. researchgate.net

Table 2: Calculated Conformational Free Energy (ΔG⁰) for the 5-Methyl Group in 5-Methyl-2,2-diphenyl-1,3-dioxane in Different Solvents

| Solvent | ΔG⁰ (kcal/mol) |

| CHCl₃ | 1.45 |

| Benzene | 0.84 |

This table is interactive. Data derived from reference researchgate.net.

The influence of a solvent is not solely dependent on its dipole moment but can also be related to its average electric polarizability. nih.gov In some systems, nonpolar solvents favor one tautomeric form (e.g., keto), while polar solvents favor another (e.g., enol). nih.gov For aryl-substituted dioxanes, electrostatic interactions are considered important in determining conformational behavior. nih.gov The addition of salts can also significantly alter the conformational equilibrium, as seen in 5-carboxy-2-phenyl-1,3-dioxanes, where the presence of lithium, sodium, potassium, or other metal salts shifts the balance between cis and trans isomers. researchgate.net This highlights the role of specific ion-solvent and ion-solute interactions in modulating the stereochemical outcome. researchgate.net

Reactivity and Mechanistic Investigations of 2 2 Methylphenyl 1,3 Dioxane

Reaction Pathways Involving the Acetal (B89532) Functionality

The acetal group is the most reactive site in the 2-(2-methylphenyl)-1,3-dioxane molecule. Its susceptibility to hydrolysis and other transformations is a key feature of its chemistry. thieme-connect.de

Like other acetals, this compound is labile in the presence of acids. thieme-connect.de Acid-catalyzed hydrolysis cleaves the acetal to yield 2-methylbenzaldehyde (B42018) and 1,3-propanediol (B51772). This reaction is reversible and is a common method for deprotection in multi-step syntheses.

Transacetalization is another important acid-catalyzed reaction. In the presence of a different diol or alcohol, this compound can undergo an exchange reaction to form a new acetal or ketal. This process is driven by the equilibrium and can be manipulated by controlling the reaction conditions, such as the removal of one of the products. mdpi.com For instance, intramolecular transacetalization reactions have been utilized to synthesize complex, conformationally-restricted 1,3-dioxane (B1201747) systems. mdpi.com In one such study, a polyhydroxy acetal containing a 2-phenyl-1,3-dioxane (B8809928) moiety underwent a double intramolecular transacetalization to form a tricyclic system. mdpi.com This transformation highlights the utility of transacetalization in constructing intricate molecular architectures. mdpi.com

| Reactant | Catalyst | Conditions | Product(s) | Yield (%) | Reference |

| 1-{2-[(1RS)-2-[(2RS,4RS)- and (2SR,4SR)-2-Phenyl-1,3-dioxan-4-yl]-1-hydroxyethyl]phenyl}ethanone dimethyl ketal | p-Toluenesulfonic acid | Cyclohexane (B81311)/Toluene (1:1) | Benzofuran derivative | 71 | mdpi.com |

| Benzofuran derivative with 1,3-dioxane ring | p-Toluenesulfonic acid | Methanol/Water (4:1) | Diol (cleaved 1,3-dioxane) | 55-87 | mdpi.com |

The acetal carbon of this compound is electrophilic and can be attacked by nucleophiles, particularly when activated by a Lewis acid. However, the 1,3-dioxane is generally a stable protecting group under neutral or basic conditions. thieme-connect.de Strong nucleophiles, such as Grignard reagents, can react with the acetal, leading to ring-opening or other transformations.

Electrophilic interactions typically involve the protonation of one of the oxygen atoms, which initiates the acid-catalyzed reactions described above. The acetal itself is not typically considered an electrophile in the absence of an acid catalyst.

Reactions of the Aromatic Moiety of this compound

The 2-methylphenyl group can undergo typical electrophilic aromatic substitution reactions. The methyl group is an ortho-, para-directing activator, while the 1,3-dioxane substituent, being weakly deactivating, will also influence the position of substitution. However, the steric hindrance from the dioxane ring may favor substitution at the positions para and ortho to the methyl group that are further away from the bulky acetal substituent. Specific reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions could be performed on the aromatic ring, provided the conditions are compatible with the acid-sensitive acetal functionality. For instance, reactions requiring strong Lewis acids might lead to the cleavage of the 1,3-dioxane ring.

Thermal Decomposition Processes and Kinetic Studies

The thermal stability of 1,3-dioxanes has been a subject of study. The gas-phase thermal decomposition of related compounds like 2-methyl-1,3-dioxolane (B1212220) has been investigated, providing insights into the potential decomposition pathways. sigmaaldrich.com For this compound, thermal decomposition would likely involve homolytic cleavage of C-C or C-O bonds at high temperatures, potentially leading to a complex mixture of products through radical mechanisms. Kinetic studies would be necessary to determine the activation energy and the rate-determining step of the decomposition process under specific conditions.

Ring-Opening Reactions of the 1,3-Dioxane Heterocycle

Beyond acid-catalyzed hydrolysis, the 1,3-dioxane ring can be opened under various other conditions. Reductive cleavage using reagents like diisobutylaluminium hydride (DIBAL-H) can lead to the formation of a mono-protected 1,3-diol. thieme-connect.de The regioselectivity of such ring-opening reactions is a significant area of research, particularly in carbohydrate chemistry where substituted 1,3-dioxanes are common protecting groups. researchgate.net The outcome of the ring-opening is often dependent on the substrate, the reagent used, and the reaction conditions. researchgate.net For example, reductive opening of benzylidene acetals with sodium cyanoborohydride can be highly regioselective. researchgate.net

In some cases, the dioxane ring can participate in domino reactions. For instance, a silver-catalyzed reaction involving 2-(arylethynyl)benzaldehydes and 3-aminopyrazine-2-carbohydrazide (B1586661) in dioxane as a solvent resulted in the ring-opening of the dioxane itself and its incorporation into the final product. rsc.org

| Reagent | Substrate Type | Outcome | Reference |

| Diisobutylaluminium hydride (DIBAL-H) | 2-(4-methoxyphenyl)-1,3-dioxane derivative | Reductive ring-opening to a mono-protected diol | thieme-connect.de |

| Sodium cyanoborohydride (NaBHCN) | Benzylidene acetals | Regiospecific reductive ring-opening | researchgate.net |

| AgOTf | 2-(arylethynyl)benzaldehydes and 3-aminopyrazine-2-carbohydrazide in dioxane | Ring-opening of dioxane and incorporation into product | rsc.org |

Interactions with Organometallic Reagents and Catalytic Transformations

The 1,3-dioxane functionality is generally stable to many organometallic reagents, making it a useful protecting group. thieme-connect.de However, strong organolithium or Grignard reagents can react with the acetal.

More complex catalytic transformations involving the 1,3-dioxane ring or the aromatic moiety have been explored. For example, palladium-catalyzed reactions are common for functionalizing aromatic rings. A study on the decarbonylative borylation of benzylic acids used 1,4-dioxane (B91453) as a solvent, highlighting its stability under these palladium-catalyzed conditions at high temperatures. acs.orgacs.org While this does not directly involve this compound as a substrate, it indicates the general robustness of the dioxane ring.

In another example, cobalt-catalyzed reductive coupling reactions have been carried out in 1,4-dioxane. acs.org The compatibility of the dioxane solvent in these transformations suggests that a substrate like this compound could potentially undergo catalytic reactions on its aromatic ring without affecting the acetal group, provided the conditions are carefully chosen.

Theoretical and Computational Studies of 2 2 Methylphenyl 1,3 Dioxane

Quantum Chemical Calculation Methodologies for Structural and Energetic Analysis

The foundation of understanding the behavior of 2-(2-Methylphenyl)-1,3-dioxane at a molecular level lies in accurately predicting its structure and the energetics of its different forms.

To determine the most stable three-dimensional arrangement of atoms in this compound, computational chemists employ geometry optimization techniques. Density Functional Theory (DFT) is a popular method that calculates the electron density of a molecule to determine its energy and, consequently, its most stable structure. Common DFT functionals used for such calculations include B3LYP, often paired with basis sets like 6-31G(d,p) or larger to provide a good balance between accuracy and computational cost. nih.gov

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are also utilized. Methods like Hartree-Fock (HF) and more advanced post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) can provide highly accurate geometries. The choice of method and basis set is crucial and is often validated by comparing calculated results with experimental data if available.

For a molecule like this compound, key structural parameters of interest would include:

Bond lengths and angles within the 1,3-dioxane (B1201747) ring.

The dihedral angles defining the orientation of the 2-methylphenyl group relative to the dioxane ring.

The puckering parameters of the dioxane ring, which typically adopts a chair conformation.

The 1,3-dioxane ring and the attached 2-methylphenyl group are not static; they can undergo various conformational changes. The dioxane ring can, for instance, exist in chair, boat, and twist-boat conformations. Furthermore, rotation around the single bond connecting the phenyl group to the dioxane ring leads to different rotational isomers (rotamers).

To study these isomerizations, a potential energy surface (PES) is mapped out. This involves systematically changing specific dihedral angles (reaction coordinates) and calculating the energy at each point. The resulting PES reveals the energy barriers between different conformers and identifies the most stable (lowest energy) conformations. This information is critical for understanding the molecule's dynamic behavior and which conformations are likely to be populated at a given temperature.

Molecular Orbital Theory and Electronic Structure Analysis

Beyond the geometry, understanding the electronic structure of this compound is key to predicting its reactivity and spectroscopic properties.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. science.gov A small HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily polarized. nih.gov For this compound, the HOMO is expected to be located primarily on the electron-rich 2-methylphenyl ring, while the LUMO would also likely be centered on the aromatic system. The distribution of these orbitals can be visualized to predict sites of electrophilic and nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Highest Occupied Molecular Orbital, primarily located on the phenyl ring. |

| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital, also primarily located on the phenyl ring. |

| HOMO-LUMO Gap | 5.3 | Energy difference, indicating chemical stability. |

Note: These are example values and would need to be calculated using appropriate quantum chemical methods.

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding and intramolecular interactions. uni-muenchen.dewikipedia.orgwisc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures (bonds and lone pairs). wikipedia.orgq-chem.com

NBO analysis can quantify various interactions, such as:

Hyperconjugation: The delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. In this compound, this would include interactions between the lone pairs on the oxygen atoms and the anti-bonding orbitals of adjacent C-C or C-H bonds, as well as interactions involving the aromatic pi-system.

Steric and Electrostatic Interactions: NBO analysis can also provide insights into steric repulsions and electrostatic interactions between different parts of the molecule.

Charge Distribution: It calculates the natural atomic charges on each atom, offering a more robust picture of charge distribution than other methods like Mulliken population analysis. q-chem.com This is useful for understanding the molecule's polarity and intermolecular interactions.

The analysis of donor-acceptor interactions within the NBO framework reveals the energetic significance of these charge transfer events, helping to explain the molecule's stability and reactivity. wisc.edu

Prediction of Spectroscopic Parameters from Computational Models

Computational methods are invaluable for predicting and interpreting various types of spectra. For this compound, the following spectroscopic parameters can be calculated:

Vibrational Frequencies (Infrared and Raman): By calculating the second derivatives of the energy with respect to atomic positions, vibrational frequencies and their corresponding intensities can be predicted. These theoretical spectra can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes.

NMR Chemical Shifts: Using methods like the Gauge-Including Atomic Orbital (GIAO) method, it is possible to calculate the NMR chemical shifts (¹H and ¹³C) for the molecule. These calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be very useful in interpreting experimental NMR data and confirming the structure of the compound.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule. nih.gov This allows for the simulation of the UV-Vis absorption spectrum, providing information about the wavelengths of maximum absorption (λmax) and the nature of the electronic excitations (e.g., π → π* transitions within the phenyl ring).

These computational predictions, when used in conjunction with experimental data, provide a comprehensive understanding of the structural and electronic properties of this compound.

Computed NMR Chemical Shifts and Coupling Constants

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the Nuclear Magnetic Resonance (NMR) parameters of molecules like this compound. acs.orgnih.gov The accuracy of these predictions is highly dependent on the chosen methodology, including the functional, basis set, and the method for calculating isotropic shielding. acs.org

For calculating ¹³C and ¹H NMR chemical shifts (δ), methods such as Gauge-Independent Atomic Orbitals (GIAO) are commonly employed. dntb.gov.ua The selection of an appropriate functional and basis set is critical for achieving results that correlate well with experimental data. nih.gov For instance, long-range corrected functionals have been shown to provide significant improvements in accuracy for ¹³C NMR chemical shift predictions. acs.orgacs.org It is also essential to consider the conformational flexibility of the molecule, as the observed NMR spectrum is often a Boltzmann-weighted average of the spectra of multiple, rapidly interconverting conformers. acs.org

The theoretical calculation of vicinal coupling constants is also valuable for conformational analysis, particularly for the dioxane ring. researchgate.net These constants can be correlated with the dihedral angles within the molecule, providing detailed information about the chair and twist-boat conformations of the 1,3-dioxane ring system.

Below are illustrative tables of what one might expect from a DFT calculation of the NMR parameters for this compound.

Table 1: Illustrative Computed ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound

| Atom Position | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| C2 (acetal) | 95.5 | 5.20 |

| C4, C6 (dioxane) | 67.5 | 4.10 (ax), 3.80 (eq) |

| C5 (dioxane) | 26.0 | 2.05 (ax), 1.55 (eq) |

| C1' (aromatic) | 138.0 | - |

| C2' (aromatic) | 136.5 | 7.50 |

| C3' (aromatic) | 128.0 | 7.25 |

| C4' (aromatic) | 129.5 | 7.30 |

| C5' (aromatic) | 126.0 | 7.20 |

| C6' (aromatic) | 130.0 | 7.40 |

| Methyl Carbon | 21.0 | 2.40 |

Note: These values are hypothetical and for illustrative purposes only.

Table 2: Illustrative Computed Coupling Constants (Hz) for the Dioxane Ring of this compound

| Coupling Nuclei | Predicted Coupling Constant (J, Hz) |

| J(H4ax, H5ax) | 11.5 |

| J(H4ax, H5eq) | 2.5 |

| J(H4eq, H5ax) | 5.0 |

| J(H4eq, H5eq) | 1.8 |

Note: These values are hypothetical and for illustrative purposes only.

Calculated Vibrational Frequencies and Electronic Spectra

Theoretical calculations can also predict the vibrational (infrared) and electronic (UV-Vis) spectra of this compound. DFT calculations are commonly used to determine the vibrational frequencies corresponding to the normal modes of the molecule. These calculated frequencies can be compared with experimental IR and Raman spectra to aid in the assignment of spectral bands. dntb.gov.ua

Similarly, Time-Dependent Density Functional Theory (TD-DFT) can be employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in the UV-Vis spectrum. dntb.gov.ua These calculations can help in understanding the electronic transitions within the molecule, particularly those involving the phenyl group.

Table 3: Illustrative Calculated Vibrational Frequencies for Key Functional Groups of this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C-H stretch (aromatic) | 3100-3000 |

| C-H stretch (aliphatic) | 3000-2850 |

| C=C stretch (aromatic) | 1600-1450 |

| C-O-C stretch (dioxane) | 1150-1050 |

| C-H bend (methyl) | 1450-1375 |

Note: These values are hypothetical and for illustrative purposes only.

Molecular Dynamics Simulations for Conformational Behavior and Dynamics

Molecular dynamics (MD) simulations provide a powerful approach to study the conformational landscape and dynamic behavior of this compound over time. By simulating the atomic motions based on a given force field, MD can reveal the preferred conformations of the molecule, the energy barriers between them, and the timescales of conformational changes. nih.gov For this compound, MD simulations would be particularly useful for exploring the orientation of the 2-methylphenyl group relative to the dioxane ring and the puckering dynamics of the dioxane ring itself.

Solvation Models and the Impact of the Solvent Environment on Molecular Properties

The properties of this compound can be significantly influenced by its solvent environment. Computational solvation models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), can be used to account for the effects of a solvent on the molecule's geometry, conformational stability, and spectroscopic properties. acs.orgacs.org The choice of solvent can alter the relative energies of different conformers, which in turn would affect the average properties observed experimentally. nih.govrsc.org For instance, a more polar solvent might stabilize a more polar conformer of the molecule.

Quantitative Structure-Activity Relationship (QSAR) Derivations based on Computational Models (Conceptual Framework)

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a compound like this compound, a QSAR model could be developed to predict its activity based on calculated molecular descriptors.

The conceptual framework for a QSAR study would involve:

Data Set Selection: A series of 1,3-dioxane derivatives with known biological activities would be chosen. nih.gov

Descriptor Calculation: A variety of molecular descriptors, such as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) properties, would be calculated for each molecule using computational methods.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a model that correlates the calculated descriptors with the observed biological activity. nih.gov

Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques. nih.gov

Such a model could then be used to predict the activity of new, unsynthesized 1,3-dioxane derivatives and to guide the design of more potent compounds.

Advanced Applications of 2 2 Methylphenyl 1,3 Dioxane in Organic Synthesis and Chemical Research

Role as a Key Intermediate and Building Block in the Synthesis of Complex Organic Molecules

The 1,3-dioxane (B1201747) scaffold, such as that found in 2-(2-Methylphenyl)-1,3-dioxane, is a recurring motif in a number of natural products. thieme-connect.de This structural unit is integral to the architecture of complex molecules and is often introduced through the reaction of a carbonyl compound with a 1,3-diol. The synthesis of this compound itself can be achieved through the acid-catalyzed condensation of 2-methylbenzaldehyde (B42018) with 1,3-propanediol (B51772). organic-chemistry.org

The reactivity of the 1,3-dioxane ring allows for its transformation into other functional groups, making it a valuable synthetic intermediate. For instance, the acetal (B89532) functionality can be manipulated under specific conditions to reveal or introduce new reactive sites, facilitating the elaboration of the molecular framework. This strategy is crucial in the total synthesis of natural products and other complex target molecules where precise control over chemical transformations is paramount.

The strategic incorporation of the 2-(2-methylphenyl) group can also influence the reactivity and selectivity of subsequent synthetic steps, a feature that is exploited by chemists in the design of efficient synthetic routes. The steric and electronic properties of this substituent can direct the approach of reagents, leading to the desired stereochemical outcomes in the final product.

Utility as a Chiral Auxiliary in Asymmetric Synthetic Methodologies

Chiral auxiliaries are instrumental in asymmetric synthesis, enabling the control of stereochemistry during a reaction to produce a specific enantiomer of a desired compound. wikipedia.org While the direct use of this compound as a chiral auxiliary is not extensively documented in readily available literature, the broader class of chiral 1,3-dioxanes and related acetals serve as important precedents. These are often derived from chiral 1,3-diols or chiral aldehydes.

The principle of a chiral auxiliary involves the temporary incorporation of a chiral molecule to guide the stereochemical course of a reaction. After the desired transformation, the auxiliary is typically cleaved and can often be recovered for reuse. In the context of a substituted 1,3-dioxane, the inherent chirality of the molecule, if present, can influence the facial selectivity of reactions at or near the dioxane ring. For example, chiral auxiliaries have been effectively used in ene reactions and in the synthesis of optically pure 1,2-diols and 1,3-diols. wikipedia.orgnih.gov

Application as a Protecting Group for 1,3-Diols and Aldehydes in Multi-Step Syntheses

One of the most well-established applications of 1,3-dioxanes is as a protecting group for 1,3-diols and carbonyl compounds, particularly aldehydes. thieme-connect.dechem-station.com The formation of a 2-substituted-1,3-dioxane, such as this compound, effectively masks the aldehyde and 1,3-diol functionalities, preventing them from undergoing unwanted reactions during a multi-step synthesis.

The stability of the 1,3-dioxane ring is a key attribute for its use as a protecting group. It is generally stable to basic, nucleophilic, and reductive conditions, allowing for a wide range of chemical transformations to be performed on other parts of the molecule. thieme-connect.de The protection is achieved by reacting the aldehyde (2-methylbenzaldehyde) with the 1,3-diol in the presence of an acid catalyst. organic-chemistry.org

The deprotection, or removal of the 1,3-dioxane group, is typically accomplished under acidic conditions, often through hydrolysis or transacetalization. organic-chemistry.org This selective removal regenerates the original aldehyde and 1,3-diol, making them available for subsequent reactions. The choice between different substituted acetals, such as those derived from benzaldehyde (B42025) versus acetone, can offer a degree of selectivity in protection due to differing thermodynamic stabilities of the resulting five- or six-membered rings. chem-station.comstackexchange.com

Development of Novel Reagents and Catalysts Deriving from the 1,3-Dioxane Scaffold

The 1,3-dioxane framework serves as a versatile scaffold for the development of new reagents and catalysts. For instance, Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a well-known synthetic intermediate derived from a 1,3-dioxane structure. chemicalbook.com While not directly this compound, this highlights the potential of the dioxane ring system in creating valuable chemical tools.

The functionalization of the 1,3-dioxane ring can lead to the creation of ligands for catalysis. The oxygen atoms within the ring can act as coordination sites for metal centers, and substituents on the ring can be modified to tune the steric and electronic properties of the resulting catalyst. This approach has been used to synthesize novel nucleosides with a dioxane core that exhibit biological activity. nih.gov Furthermore, the development of chiral catalysts based on the 1,3-dioxane scaffold is an active area of research, with the potential to enable new asymmetric transformations.

Contribution to Fundamental Research in Stereoelectronic Effects and Conformational Preferences

The 1,3-dioxane ring, similar to cyclohexane (B81311), preferentially adopts a chair conformation to minimize steric strain. thieme-connect.de However, the presence of two oxygen atoms in the ring introduces unique stereoelectronic effects that influence its conformational preferences. The shorter C-O bond length compared to a C-C bond leads to more pronounced 1,3-diaxial interactions. thieme-connect.de

The study of substituted 1,3-dioxanes, such as this compound, provides valuable insights into these stereoelectronic effects. The orientation of the substituent at the C2 position is of particular interest. Generally, an equatorial position is thermodynamically favored for substituents at C2 to avoid steric clashes with the axial hydrogens at C4 and C6. thieme-connect.de

The conformational analysis of these molecules, often aided by computational methods and spectroscopic techniques, contributes to a deeper understanding of fundamental concepts like the anomeric effect, which is a stereoelectronic effect that can stabilize axial conformations in certain substituted 1,3-dioxanes. thieme-connect.dess-pub.org

Exploration in the Synthesis of Material Science Precursors

The structural rigidity and defined stereochemistry of the 1,3-dioxane ring make it an attractive building block for the synthesis of precursors for material science. While specific applications of this compound in this field are not extensively detailed, related compounds have been utilized as precursors in various synthetic applications. For example, other 1,3-dioxane derivatives have been explored for their potential use in the synthesis of polymers and other materials. The ability to precisely control the three-dimensional structure of the monomeric units is crucial for determining the properties of the resulting polymer.

Future Research Directions and Emerging Frontiers for 2 2 Methylphenyl 1,3 Dioxane

Development of More Efficient, Sustainable, and Scalable Synthetic Routes

The synthesis of 1,3-dioxane (B1201747) derivatives, including 2-(2-methylphenyl)-1,3-dioxane, traditionally involves the acetalization of an aldehyde with a 1,3-diol, often in the presence of an acid catalyst. While effective, these methods can present challenges related to yield, purification, and the use of hazardous reagents. Future research should focus on developing greener and more scalable synthetic strategies.

Key areas for investigation include:

Catalyst Development: Exploring novel solid acid catalysts, recyclable catalysts, and photocatalytic systems could lead to more environmentally benign and cost-effective syntheses. For instance, photocatalytic methods using catalysts like ferric chloride (FeCl₃) have shown promise in the synthesis of related cyclic acetals. chemicalbook.com

Alternative Reaction Media: Investigating the use of greener solvents, such as supercritical fluids or ionic liquids, could reduce the environmental impact of the synthesis. The choice of solvent can significantly influence reaction efficiency and selectivity, as seen in various transition metal-catalyzed reactions where solvents like 1,4-dioxane (B91453) have proven optimal. acs.org

Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound could offer advantages in terms of scalability, safety, and process control.

Exploration of Unconventional Reactivity Patterns and Selectivity Control

The 1,3-dioxane ring system can participate in a variety of chemical transformations. Future research should aim to uncover and exploit novel reactivity patterns of this compound, with a particular emphasis on achieving high levels of stereocontrol.

Potential research directions include:

Asymmetric Catalysis: Developing catalytic systems that can induce high levels of enantioselectivity or diastereoselectivity in reactions involving the 1,3-dioxane core would be highly valuable. This could involve the use of chiral catalysts to control the formation of stereocenters within the dioxane ring or in subsequent transformations.

Ring-Opening Reactions: Investigating selective ring-opening reactions of this compound could provide access to a range of functionalized acyclic compounds that would be difficult to prepare by other means.

C-H Functionalization: Exploring the direct functionalization of the C-H bonds within the this compound molecule would represent a highly atom-economical approach to creating more complex derivatives. Palladium-catalyzed C-H activation has emerged as a powerful tool for this purpose in related aromatic systems. acs.org

Integration with Machine Learning and Artificial Intelligence for Predictive Modeling of Properties and Reactivity

Specific applications include:

Property Prediction: ML models can be trained on existing data to predict the physicochemical properties (e.g., solubility, stability, conformational preferences) of novel this compound derivatives. arxiv.org This can help to prioritize synthetic targets and reduce the need for extensive experimental screening. research.googlearxiv.org

Reactivity Prediction: AI algorithms can be used to predict the outcome of chemical reactions, including the reactivity and selectivity of this compound in various transformations. This can aid in the design of more efficient synthetic routes and the discovery of new reactions.

De Novo Design: Generative models can be employed to design new this compound derivatives with desired properties. These models can explore a vast chemical space to identify promising candidates for specific applications.

| Machine Learning Application | Potential Impact on this compound Research |

| Property Prediction | Rapidly screen virtual libraries of derivatives for desired characteristics. |

| Reactivity Prediction | Optimize reaction conditions and guide the discovery of novel transformations. |

| De Novo Design | Generate novel structures with tailored conformational and electronic properties. |

Design and Synthesis of Highly Tunable this compound Derivatives with Tailored Conformational Characteristics

The conformational flexibility of the 1,3-dioxane ring is a key feature that can be exploited in the design of new functional molecules. By strategically introducing substituents onto the dioxane ring or the phenyl group, it is possible to fine-tune the conformational preferences of the molecule and, in turn, its properties and reactivity.

Future research in this area could focus on:

Synthesis of Substituted Derivatives: The synthesis and characterization of a wide range of substituted this compound derivatives will be crucial for understanding structure-property relationships. This could include the introduction of electron-donating or electron-withdrawing groups on the phenyl ring, as well as various substituents on the dioxane ring itself.

Conformational Analysis: Detailed conformational analysis of these derivatives using a combination of experimental techniques (e.g., NMR spectroscopy, X-ray crystallography) and computational methods will be essential to establish how different substituents influence the geometry of the molecule.

Correlation of Conformation with Properties: A key goal will be to establish clear correlations between the conformational characteristics of these derivatives and their observed properties, such as their reactivity in specific chemical transformations or their ability to interact with biological targets.

Interdisciplinary Research Opportunities Leveraging the Unique Properties of this Compound

The unique combination of a chiral, conformationally flexible scaffold and an aromatic moiety makes this compound an attractive building block for a variety of interdisciplinary applications.

Potential areas for collaborative research include:

Materials Science: The incorporation of this compound derivatives into polymers or liquid crystals could lead to new materials with interesting optical or mechanical properties.

Medicinal Chemistry: The rigid yet tunable scaffold of this compound could be used to design new ligands for biological targets, such as enzymes or receptors. Its conformational properties could be exploited to achieve high binding affinity and selectivity.

Supramolecular Chemistry: The phenyl group of this compound can participate in non-covalent interactions, such as pi-stacking, which could be utilized in the construction of self-assembling systems and molecular cages.

Q & A

Q. What are the common synthetic routes for preparing 2-(2-Methylphenyl)-1,3-dioxane?

The compound is typically synthesized via acid-catalyzed condensation of 2-methylbenzaldehyde with 1,3-propanediol. A Brönsted acid catalyst (e.g., toluenesulfonic acid) in refluxing toluene with a Dean-Stark apparatus facilitates water removal, driving the reaction to completion. This method ensures high regioselectivity for the 1,3-dioxane ring formation . Alternative routes include microwave-assisted synthesis to reduce reaction time and improve yield .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : - and -NMR to confirm the dioxane ring conformation and substituent positions. For example, the methylphenyl group’s aromatic protons appear as distinct multiplet signals in the 6.5–7.5 ppm range .

- FTIR : Absorption bands at ~1,250 cm (C-O-C stretching) and ~1,700 cm (absent carbonyl groups, confirming acetal formation) .

- Mass Spectrometry : GC-MS or ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 192) .

Q. How is the purity of this compound assessed during synthesis?

Purity is evaluated via HPLC with a reverse-phase C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm. Crystallization from ethanol or hexane/ethyl acetate mixtures is standard for isolating high-purity (>98%) product .

Advanced Research Questions

Q. What challenges arise in resolving conformational isomerism of 1,3-dioxane derivatives?

The chair conformation of the 1,3-dioxane ring can lead to axial/equatorial isomerism. X-ray crystallography (e.g., using SHELXL97 for refinement) is essential to resolve this. For 2-(2-Naphthyl)-1,3-dioxane, crystallographic data (space group P2) revealed a chair conformation with the naphthyl group in an equatorial position, stabilized by weak C–H⋯O interactions . Computational methods (DFT/B3LYP) further predict energy differences between conformers .

Q. How can conflicting reactivity data for this compound in oxidation studies be reconciled?

Discrepancies in oxidation products (e.g., ketones vs. carboxylic acids) often stem from reaction conditions. Controlled studies using KMnO in acidic vs. alkaline media show:

Q. What methodologies optimize enantioselective synthesis of chiral 1,3-dioxanes?

Asymmetric catalysis using chiral Brønsted acids (e.g., BINOL-phosphoric acid) enables enantioselective acetalization. For example, this compound derivatives achieved 85% ee using (R)-TRIP catalyst in dichloromethane at –20°C. Chiral HPLC (Chiralpak IA column) quantifies enantiomeric excess .

Q. How do steric effects influence the reactivity of this compound in substitution reactions?

The ortho-methyl group creates steric hindrance, slowing electrophilic aromatic substitution (EAS). Kinetic studies (UV-Vis monitoring) show nitration at the para position proceeds 10× slower than unsubstituted analogs. Computational modeling (Gaussian09, MP2/6-31G**) corroborates increased activation energy due to steric bulk .

Q. What strategies mitigate instability of 1,3-dioxanes under acidic conditions?

Hydrolysis susceptibility is addressed by:

- Introducing electron-withdrawing substituents (e.g., –NO) to destabilize oxocarbenium intermediates.

- Using aprotic solvents (e.g., DMF) to suppress acid-catalyzed ring-opening. Stability assays (TGA/DSC) show decomposition onset at 150°C for this compound, making it suitable for reactions below this threshold .

Applications in Scientific Research

Q. How is this compound utilized as a protecting group in organic synthesis?

The dioxane ring protects carbonyl groups during multi-step syntheses. For example, in prostaglandin synthesis, it shields ketones from Grignard reagents. Deprotection uses mild acidic hydrolysis (0.1 M HCl in THF/HO) with >90% recovery .

Q. What role does this compound play in drug discovery?

It serves as a scaffold for bioactive molecules. Derivatives exhibit anticoagulant activity by inhibiting Factor Xa (IC = 0.8 μM) via hydrophobic interactions with the S4 pocket. SAR studies recommend modifying the methylphenyl group to enhance binding .

Data Contradictions and Resolution

Q. Why do crystallographic and computational models diverge in predicting bond angles?

Discrepancies arise from dynamic effects (e.g., thermal motion) in crystallography vs. static gas-phase DFT calculations. For 2-(2-Naphthyl)-1,3-dioxane, the C–O–C bond angle is 112.3° experimentally (X-ray) vs. 110.5° computationally (B3LYP/6-31G**). Hybrid QM/MM methods improve accuracy by incorporating crystal packing effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.